molecular formula C25H20ClN3O2 B2364061 1-(4-chlorophenyl)-8-ethoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901005-07-0

1-(4-chlorophenyl)-8-ethoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2364061
CAS No.: 901005-07-0
M. Wt: 429.9
InChI Key: CEQWPFIDPPPKJA-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-8-ethoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Structural and Optical Properties

A study on the structural and optical properties of 4H-pyrano[3, 2-c] quinoline derivatives, including their thin film forms, revealed that these compounds exhibit polycrystallinity in powder form and form nanocrystallites in an amorphous matrix upon thermal deposition. The optical properties determined from spectrophotometer measurements indicate significant potential for application in photovoltaic devices and optical sensors, due to the materials' transmittance, reflectance, and absorption parameters (Zeyada, El-Nahass, & El-Shabaan, 2016).

Corrosion Inhibition

Quinoxaline derivatives have been evaluated as corrosion inhibitors for mild steel in acidic environments. Computational and electrochemical analyses suggest that these compounds, due to their electronic structure and ability to form protective layers on metal surfaces, can effectively prevent corrosion, which is crucial for industrial applications in metal preservation and maintenance (Saraswat & Yadav, 2020).

Microwave-Assisted Synthesis

The microwave-assisted synthesis of pyrazolo[3,4-b]quinolines containing the 1,8-naphthyridine moiety demonstrates the efficiency of microwave irradiation in enhancing reaction rates and yields for the production of these heterocyclic compounds. This method presents a valuable approach for synthesizing complex quinoline derivatives, which could be applied in drug discovery and material science (Mogilaiah, Sudhakar, & Reddy, 2003).

Antimicrobial and Antiviral Activities

Research on arylhydrazinium chlorides and 2-chloroquinoline-3-carbaldehydes has led to the discovery of hydrazone and pyrazolo[3,4-b]quinoline derivatives with notable antimicrobial and antiviral activities. These findings suggest the potential of such compounds in developing new therapeutic agents against microbial and viral infections (Kumara et al., 2016).

Photovoltaic Applications

Studies on the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives indicate their suitability for organic-inorganic photodiode fabrication. The ability of these compounds to improve photovoltaic performance in devices underlines their potential in the development of new materials for solar energy conversion (Zeyada, El-Nahass, & El-Shabaan, 2016).

Properties

IUPAC Name

1-(4-chlorophenyl)-8-ethoxy-3-(3-methoxyphenyl)pyrazolo[4,3-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3O2/c1-3-31-20-11-12-23-21(14-20)25-22(15-27-23)24(16-5-4-6-19(13-16)30-2)28-29(25)18-9-7-17(26)8-10-18/h4-15H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEQWPFIDPPPKJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)Cl)C5=CC(=CC=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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